molecular formula C14H16N2O2S2 B11065453 (5Z)-3-(2-methoxyethyl)-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyethyl)-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11065453
M. Wt: 308.4 g/mol
InChI Key: UXMRKOTURHSBTK-UHFFFAOYSA-N
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Description

3-(2-METHOXYETHYL)-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a methoxyethyl group, and a toluidino substituent

Preparation Methods

The synthesis of 3-(2-METHOXYETHYL)-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, including the formation of the thiazolone ring and the introduction of the methoxyethyl and toluidino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

3-(2-METHOXYETHYL)-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolone ring and the functional groups present in the compound play a crucial role in these interactions, affecting the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar compounds include other thiazolone derivatives and compounds with methoxyethyl or toluidino groups. Compared to these compounds, 3-(2-METHOXYETHYL)-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups and its potential applications. Some similar compounds include:

Properties

Molecular Formula

C14H16N2O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

4-hydroxy-3-(2-methoxyethyl)-5-[(4-methylphenyl)iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C14H16N2O2S2/c1-10-3-5-11(6-4-10)15-9-12-13(17)16(7-8-18-2)14(19)20-12/h3-6,9,17H,7-8H2,1-2H3

InChI Key

UXMRKOTURHSBTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)CCOC)O

Origin of Product

United States

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